molecular formula C21H16FN5O2S B11288095 2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-phenylacetamide

2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-phenylacetamide

Cat. No.: B11288095
M. Wt: 421.4 g/mol
InChI Key: GGVTYDFIJDYUTR-UHFFFAOYSA-N
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Description

2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-phenylacetamide is a complex organic compound that belongs to the class of pteridines This compound is characterized by the presence of a fluorophenyl group, a dihydropteridinyl moiety, and a phenylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-phenylacetamide typically involves multiple steps:

    Formation of the pteridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step often involves the use of fluorobenzyl halides in the presence of a base to facilitate nucleophilic substitution.

    Attachment of the sulfanyl group: This can be done using thiolating agents such as thiourea or thiols.

    Formation of the phenylacetamide group: This step usually involves the reaction of the intermediate with phenylacetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as nitronium ions (NO2+) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, it is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for studying biological pathways and processes.

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of materials with enhanced stability, reactivity, or other desirable characteristics.

Mechanism of Action

The mechanism of action of 2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-phenylacetamide involves its interaction with specific molecular targets. The fluorophenyl group allows for strong binding to hydrophobic pockets in proteins, while the pteridine core can participate in hydrogen bonding and other interactions. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-({3-[(4-chlorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-phenylacetamide
  • 2-({3-[(4-bromophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-phenylacetamide
  • 2-({3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-phenylacetamide

Uniqueness

The presence of the fluorophenyl group in 2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-phenylacetamide imparts unique properties such as increased hydrophobicity and the ability to form strong interactions with specific molecular targets. This makes it distinct from its analogs with different substituents on the phenyl ring.

Properties

Molecular Formula

C21H16FN5O2S

Molecular Weight

421.4 g/mol

IUPAC Name

2-[3-[(4-fluorophenyl)methyl]-4-oxopteridin-2-yl]sulfanyl-N-phenylacetamide

InChI

InChI=1S/C21H16FN5O2S/c22-15-8-6-14(7-9-15)12-27-20(29)18-19(24-11-10-23-18)26-21(27)30-13-17(28)25-16-4-2-1-3-5-16/h1-11H,12-13H2,(H,25,28)

InChI Key

GGVTYDFIJDYUTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC3=NC=CN=C3C(=O)N2CC4=CC=C(C=C4)F

Origin of Product

United States

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